2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]acetohydrazide
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Overview
Description
2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]acetohydrazide is a chemical compound with the molecular formula C7H8N4OS2 It is characterized by the presence of a cyano group, a methyl group, and an isothiazole ring, which are linked to an acetohydrazide moiety through a sulfanyl group
Scientific Research Applications
2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]acetohydrazide typically involves the reaction of 4-cyano-5-methyl-3-isothiazole with a suitable sulfanylating agent, followed by the introduction of the acetohydrazide moiety. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The isothiazole ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted isothiazole derivatives.
Mechanism of Action
The mechanism of action of 2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The cyano group and the isothiazole ring are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]-N’-(2-phenoxyethanimidoyl)acetohydrazide
- 2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]-N’-(2-(2,4-dichlorophenoxy)ethanimidoyl)acetohydrazide
- 2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]-N’-(2-(1H-1,2,4-triazol-1-yl)ethanimidoyl)acetohydrazide
Uniqueness
2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS2/c1-4-5(2-8)7(11-14-4)13-3-6(12)10-9/h3,9H2,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGSTGMDDFIHIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC(=O)NN)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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